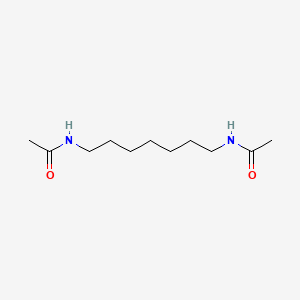

N-(7-acetamidoheptyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

3073-60-7 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

N-(7-acetamidoheptyl)acetamide |

InChI |

InChI=1S/C11H22N2O2/c1-10(14)12-8-6-4-3-5-7-9-13-11(2)15/h3-9H2,1-2H3,(H,12,14)(H,13,15) |

InChI Key |

ZQMWGNLDKKJHFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCCCCCNC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 7 Acetamidoheptyl Acetamide and Analogs

Strategies for Acetamide (B32628) Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, crucial for the creation of peptides, polymers, and pharmaceuticals.

Amidation Reactions in Organic Synthesis

The synthesis of acetamides, and amides in general, can be achieved through several established methods. The most direct approach is the condensation reaction between a carboxylic acid (like acetic acid) and an amine. algoreducation.com This reaction typically requires the removal of water to drive the equilibrium toward the product and often involves high temperatures. algoreducation.com

More commonly, the carboxylic acid is first "activated" to increase its reactivity. Standard laboratory and industrial methods include:

Acyl Chlorides: The reaction of an amine with an acyl chloride (such as acetyl chloride) is a rapid and often exothermic reaction that produces the corresponding amide with high yield. libretexts.org A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction describes the formation of amides from amines and acid halides in the presence of a base in an aqueous solution. ijper.org

Acid Anhydrides: Similar to acyl chlorides, acid anhydrides (like acetic anhydride) react with amines to form amides. This method is also highly efficient.

Esters: Amides can be formed by treating esters with amines, a process known as aminolysis. masterorganicchemistry.com This reaction often requires heat to proceed at a reasonable rate. masterorganicchemistry.com

Coupling Reagents: A wide variety of coupling reagents are used to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid in situ. This approach is central to peptide synthesis where preserving stereochemistry is critical. organic-chemistry.org

Table 1: Common Coupling Reagents in Amide Synthesis

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, activate carboxylic acids to form a reactive O-acylisourea intermediate. algoreducation.com |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient reagents that minimize side reactions and racemization, particularly in peptide synthesis. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective coupling agents, similar in application to uronium salts. |

Hydrothermal Synthesis Approaches for Acetamides from Biomass Precursors

Hydrothermal processing is an emerging technology that utilizes hot, compressed water to convert biomass into valuable chemicals, fuels, and materials. acs.org These processes, which include hydrothermal liquefaction (HTL), carbonization (HTC), and gasification (HTG), mimic natural geological processes. acs.orgmdpi.com

When biomass containing nitrogen, such as protein-rich feedstocks or chitin, is subjected to hydrothermal treatment, a complex mixture of compounds is produced, which can include amides. acs.org The formation of these compounds often occurs through Maillard reactions and other rearrangement pathways. acs.org While hydrothermal liquefaction is a promising method for converting biomass into biofuels and chemical feedstocks, it is not typically employed for the targeted synthesis of a specific, simple acetamide like N-(7-acetamidoheptyl)acetamide. mdpi.comnih.gov The process generally results in a complex bio-oil containing a wide array of molecules, and the isolation of a single amide product would be challenging. acs.org However, research into catalytic hydrothermal processes aims to improve the selectivity towards desired chemical products. mdpi.comnih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound would most logically proceed from 1,7-diaminoheptane (B1222138). A straightforward and high-yielding synthetic route would involve the diacylation of the primary amine groups using a suitable acetylating agent.

A standard laboratory procedure would involve dissolving 1,7-diaminoheptane in an appropriate solvent and treating it with at least two equivalents of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to scavenge the acidic byproduct.

Proposed Synthetic Reaction:

H₂N-(CH₂)₇-NH₂ + 2 CH₃COCl → CH₃CONH-(CH₂)₇-NHCOCH₃ + 2 HCl

This reaction, a variation of the Schotten-Baumann reaction, is a reliable method for forming the desired diamide (B1670390).

Utilization as a Linker or Building Block in Complex Molecular Architectures

The structure of this compound, with two amide groups separated by a flexible seven-carbon alkyl chain, makes it an ideal candidate for use as a chemical linker or spacer. Linkers are crucial components in many areas of chemistry and biology, serving to connect two or more different molecular entities while maintaining or modulating their individual functions. The length, flexibility, and chemical nature of the linker are critical design parameters. nih.gov

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.gov A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome. researchgate.net

The linker is a critical component of PROTAC design, as its length and composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. nih.gov Linkers are often composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or other functionalities that provide the necessary spacing and orientation for the two ligands. nih.gov

Derivatization and Functionalization of Acetamide Frameworks

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. researchgate.net Acetamide frameworks can be functionalized in several ways.

Modification of the Amide N-H Bond: The hydrogen atom on the amide nitrogen can be substituted. For example, silylation reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) group. researchgate.netresearchgate.net This is often done to increase the volatility of a compound for analysis by gas chromatography. researchgate.net

Modification of the Acetyl Group: The methyl group of the acetamide can be functionalized, though this is less common than N-H modification.

Hydrolysis: The amide bond itself can be cleaved through hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

In the context of a molecule like this compound, derivatization would likely focus on modifying a precursor molecule to introduce the acetamide groups or on using the terminal groups as points of attachment for building larger structures, as in the case of PROTACs. The introduction of an acetamide group can alter a molecule's flexibility, polarity, and lipophilicity, which can in turn impact its biological properties and bioavailability. nih.gov

Synthesis of Novel Substituted Acetamide Derivatives

A common and efficient method for this transformation is the use of acetic anhydride. In a typical procedure, 1,7-diaminoheptane would be dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. The reaction mixture would then be treated with at least two equivalents of acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the acetic acid byproduct. The reaction is generally carried out at room temperature and can be monitored by techniques like thin-layer chromatography to determine its completion. Upon completion, a standard aqueous workup followed by purification, likely through recrystallization or column chromatography, would yield the desired this compound.

The synthesis of substituted analogs would involve variations of this core methodology. For instance, using different acylating agents, such as various substituted acetyl chlorides or other carboxylic acid anhydrides, would allow for the introduction of a wide range of functional groups at the terminal positions of the heptyl chain.

Below is a table of representative characterization data that could be expected for this compound, based on data for similar long-chain bis-amides.

| Property | Expected Value |

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >100 °C (estimated) |

| ¹H NMR (CDCl₃, δ) | ~5.5-6.0 (br s, 2H, NH), 3.1-3.3 (q, 4H, CH₂-NH), 1.9-2.1 (s, 6H, COCH₃), 1.2-1.6 (m, 10H, internal CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), ~40 (CH₂-NH), ~29-30 (internal CH₂), ~23 (COCH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I), ~1550 (Amide II) |

Exploration of Diverse Chemical Modifications for Biological Inquiry

The chemical modification of this compound and its analogs is a key strategy for investigating their biological activities. While specific studies on this molecule are limited, the rationale for creating derivatives can be inferred from research on other classes of acetamide-containing compounds. The primary goal of such modifications is to modulate physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence bioavailability and interaction with biological targets.

One area of exploration is the modification of the terminal acetyl groups. Replacing the methyl group of the acetamide with other alkyl or aryl functionalities can significantly alter the lipophilicity of the molecule. For instance, introducing longer alkyl chains could enhance membrane permeability, a desirable trait for intracellular drug targets. Conversely, incorporating polar functional groups, such as hydroxyl or carboxyl groups, could increase aqueous solubility.

Another avenue for modification is the heptylene linker. Varying the length of the alkyl chain between the two amide groups could impact the molecule's flexibility and its ability to bind to specific biological targets. Introducing heteroatoms, such as oxygen or nitrogen, into the linker could create opportunities for additional hydrogen bonding interactions.

The biological rationale for these modifications is often guided by the activities observed in other acetamide derivatives. For example, some flavonoid acetamide derivatives have been shown to have improved bioavailability compared to their parent compounds rsc.orgnih.gov. Long-chain fatty acid amides are another class of related compounds that have been investigated for their analgesic and anti-inflammatory properties ajol.info. By systematically creating a library of this compound analogs with diverse chemical features, researchers can explore a range of potential biological activities and establish structure-activity relationships.

Role in Polymer Depolymerization and Chemical Recycling Processes

The amide bonds in this compound are analogous to the repeating units found in polyamides, such as nylon. This structural similarity suggests a potential role for such molecules in the chemical recycling of these polymers, particularly through processes involving transamidation.

Transamidation Reactions in Polyamide Recycling

Recent research has highlighted the potential of using short primary amides, like acetamide, in the depolymerization of polyamides through transamidation reactions. This process offers a promising route for the chemical recycling of robust polymers like Nylon 66.

A study has demonstrated an effective method for the depolymerization of Nylon 66 using acetamide in a transamidation reaction. rsc.orgnih.govresearchgate.netperiodikos.com.br This process is catalyzed by niobium pentoxide (Nb₂O₅) and is assisted by ammonia (B1221849). The reaction is conducted under relatively mild conditions, for example, at 200°C and 3 bar of ammonia pressure. rsc.orgnih.govperiodikos.com.br

The proposed mechanism involves the activation of the secondary amide bond in the polyamide by the Lewis acidic sites on the catalyst surface. nih.govresearchgate.net Ammonia can then initiate the cleavage of the polymer chain through ammonolysis, creating a primary amide and a free amine group. Subsequently, acetamide, present in excess as the solvent, can react with the polymer fragments in a transamidation process. This breaks the polymer down into its constituent monomers. In the case of Nylon 66, the products are N,N'-hexamethylene bis(acetamide) and adipamide. nih.govresearchgate.net These monomers can then be separated and potentially used as feedstock for the synthesis of new polymers.

This transamidation approach represents a significant advancement in the chemical recycling of polyamides, offering a method that utilizes inexpensive and renewable reagents. While the direct use of this compound in such a process has not been reported, the underlying chemistry of transamidation with acetamide provides a clear precedent for the potential involvement of bis-amides in polyamide depolymerization.

Advanced Analytical Characterization and Methodological Developments

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds like N-(7-acetamidoheptyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be required.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two acetyl groups would likely present a sharp singlet integrating to six protons. The protons on the carbons adjacent to the nitrogen atoms (α-protons) would appear as a triplet, and the protons of the central methylene (B1212753) groups of the heptyl chain would produce a series of multiplets. The amide (N-H) protons would appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. Two distinct signals would be expected in the carbonyl region for the amide groups. The methyl carbons of the acetyl groups would appear as a single signal in the aliphatic region. The seven carbons of the heptyl chain would give rise to a set of signals, with the carbons adjacent to the nitrogen atoms shifted downfield compared to the more central carbons.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| CH₃-C=O | ~1.9 - 2.1 (singlet, 6H) | ~22 - 25 |

| N-H | ~5.5 - 7.5 (broad singlet, 2H) | - |

| -CH₂-NH- | ~3.1 - 3.3 (multiplet, 4H) | ~38 - 42 |

| -CH₂-CH₂-NH- | ~1.4 - 1.6 (multiplet, 4H) | ~28 - 32 |

| Central -(CH₂)₃- | ~1.2 - 1.4 (multiplet, 6H) | ~25 - 28 |

| C=O | - | ~170 - 173 |

Mass Spectrometry (MS) Techniques (e.g., UHPLC-HRMS, GC-MS, LC-MS/MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity and purity.

For a compound like this compound, which has moderate polarity and thermal stability, both LC-MS and GC-MS could potentially be employed. LC-MS, particularly with electrospray ionization (ESI), is often preferred for N-acetylated compounds to avoid potential thermal degradation that can occur in a hot GC injector.

Accurate Mass and Fragmentation Data Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula.

Molecular Ion: The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₁H₂₂N₂O₂) would be calculated.

Fragmentation Pattern: In tandem MS (MS/MS) experiments, the molecular ion would be fragmented to produce characteristic product ions. Key fragmentation pathways for diamides typically involve cleavage of the amide bonds and the alkyl chain. Common fragments would be expected from the loss of an acetamido group or cleavage within the heptyl chain.

A table of expected mass spectrometric data is provided below.

| Ion | Formula | Expected Exact Mass | Description |

| [M+H]⁺ | C₁₁H₂₃N₂O₂⁺ | 215.1754 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₁H₂₂N₂O₂Na⁺ | 237.1573 | Sodium Adduct |

| Fragment 1 | C₉H₁₈NO₂⁺ | 172.1332 | Loss of CH₃CN |

| Fragment 2 | C₄H₈NO⁺ | 86.0600 | Cleavage at amide linkage |

Chromatographic Separation Methodologies for Complex Mixtures

Chromatography is essential for separating this compound from reaction impurities or other components in a complex mixture, as well as for quantification.

Gas Chromatography (GC): GC analysis could be feasible, potentially requiring derivatization to increase volatility and thermal stability, although direct injection might be possible. A mid-polarity column would likely be used to achieve good separation. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be suitable for purity assessment and identification.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the most common approach. A C18 or C8 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be expected to provide good separation of this compound from related substances. Detection could be achieved using a UV detector (at a low wavelength, ~200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). Ultra-high-performance liquid chromatography (UHPLC) could be used to achieve faster analysis times and higher resolution.

The following table summarizes potential chromatographic conditions.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| GC-MS | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometer |

| UHPLC-MS | C18 (e.g., 1.8 µm particle size) | Water/Acetonitrile gradient with 0.1% formic acid | Mass Spectrometer |

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(7-acetamidoheptyl)acetamide, docking studies could be employed to identify potential protein targets and elucidate the molecular basis of its interactions.

Given the presence of two acetamido groups, potential protein targets for this compound could include enzymes that recognize or metabolize acetylated substrates. A hypothetical docking study could, for instance, explore its interaction with histone deacetylases (HDACs), which are known to play a crucial role in gene expression. The results of such a study would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of the protein.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | Amide carbonyl oxygens with Lysine residue; Amide N-H with Aspartate residue |

| Hydrophobic Interactions | Heptyl chain with Leucine and Valine residues |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Note: The data in this table is illustrative and not based on experimental results.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations can provide a detailed understanding of the electronic structure of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that are crucial for understanding its reactivity and spectroscopic characteristics.

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP can reveal the regions of the molecule that are most likely to be involved in electrostatic interactions with other molecules.

Table 2: Selected Quantum Chemical Properties of this compound (Theoretical)

| Property | Calculated Value |

| HOMO Energy | -8.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and not based on experimental results.

In Silico Mechanistic Studies of Chemical Reactions

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the amide bonds is a fundamental reaction that could be studied. By mapping the potential energy surface of the reaction, computational methods can identify the transition states and intermediates, and calculate the activation energies.

Such studies could compare the susceptibility of the two amide bonds to hydrolysis and provide insights into the stability of the compound under different conditions. This information would be valuable for understanding its potential metabolic fate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Related Compounds

While no QSAR/QSPR studies have been specifically performed on this compound, this approach could be valuable for a series of related compounds. QSAR and QSPR models correlate variations in the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

For a series of N-acyl-N'-(alkanoyl)diamines with varying chain lengths and acyl groups, a QSAR study could be developed to predict their binding affinity to a specific target. researchgate.netnih.gov Molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters, would be calculated for each compound and used to build a mathematical model that can predict the activity of new, unsynthesized analogues. This would enable the rational design of more potent or selective compounds.

Emerging Research Frontiers and Future Perspectives

Expansion of N-(7-acetamidoheptyl)acetamide's Role as a Synthetic Intermediate

While no specific synthetic applications for this compound have been documented, its structure suggests potential utility as a versatile building block in organic synthesis. The presence of two secondary amide functional groups along a flexible seven-carbon aliphatic chain offers several possibilities for its role as a synthetic intermediate.

Future research could explore its use in the following areas:

Polymer Chemistry : The diamide (B1670390) structure could serve as a monomer or a chain extender in the synthesis of novel polyamides or other polymers. The heptyl chain would impart a degree of flexibility to the resulting polymer backbone.

Scaffold for Complex Molecules : The acetamido groups could be hydrolyzed to the corresponding primary amines, which could then be further functionalized. This would allow this compound to act as a scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

Ligand Synthesis : The nitrogen and oxygen atoms of the amide groups could act as coordination sites for metal ions. Derivatization of the core structure could lead to the development of novel ligands for catalysis or metal sequestration.

Advanced Investigations into its Biological Significance and Metabolic Pathways

The biological significance of this compound remains uninvestigated. Generally, long-chain polyamines and their acetylated derivatives are known to play roles in various cellular processes, but specific data for this compound is lacking.

Should research be undertaken, key areas of investigation would include:

Screening for Bioactivity : The compound would likely be screened against a variety of biological targets to identify any potential therapeutic effects. This could include assays for antimicrobial, anticancer, or anti-inflammatory activity.

Metabolic Fate : If any biological activity is observed, subsequent studies would focus on its metabolic pathways. This would involve in vitro and in vivo experiments to identify the enzymes responsible for its breakdown and the resulting metabolites. The metabolism of similar long-chain fatty acids and polyamines often involves oxidation and further degradation into smaller molecules.

Development of New Analytical Methodologies for Detection and Quantification

Currently, there are no established analytical methods specifically for the detection and quantification of this compound. The development of such methods would be a crucial first step in any synthetic or biological investigation.

Potential analytical approaches would likely include:

Chromatographic Techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), would be the primary tools for separation and detection. The choice between HPLC and GC would depend on the compound's volatility and thermal stability.

Spectroscopic Methods : Nuclear magnetic resonance (NMR) spectroscopy would be essential for structural elucidation and could potentially be adapted for quantitative analysis.

The table below outlines potential analytical techniques that could be developed.

| Analytical Technique | Potential Application for this compound |

| HPLC-MS/MS | Quantification in biological matrices (e.g., plasma, urine) |

| GC-MS | Analysis of volatile derivatives or the pure compound if sufficiently stable |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment |

Synergistic Approaches Combining Synthetic Chemistry with Biological and Computational Research

A modern and comprehensive research program on this compound would necessitate a synergistic approach, integrating multiple scientific disciplines.

Synthetic Chemistry : Chemists would be responsible for developing efficient and scalable syntheses of the compound and its derivatives.

Biological Research : Biologists would then screen these compounds for activity and investigate their mechanisms of action and metabolic pathways.

Computational Chemistry : Computational models could be employed to predict the compound's physical properties, potential biological targets, and metabolic fate, thereby guiding and accelerating experimental work. Conformational analysis and molecular docking studies could provide insights into how the molecule might interact with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.